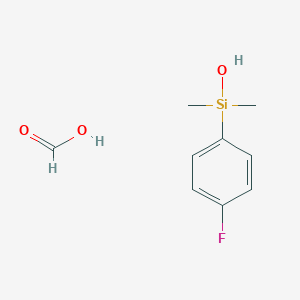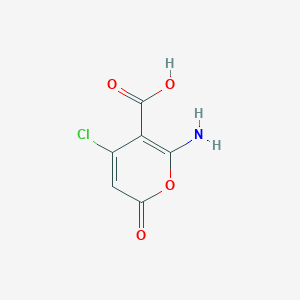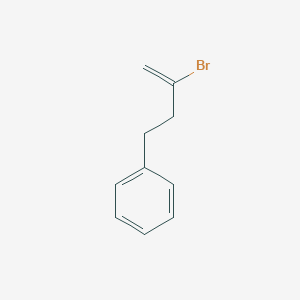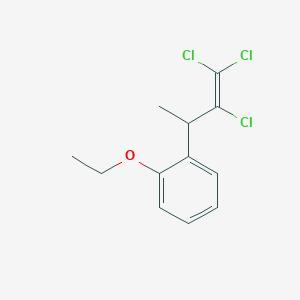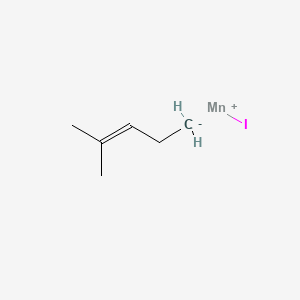
iodomanganese(1+);2-methylpent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomanganese(1+);2-methylpent-2-ene is an organometallic compound that features a manganese ion coordinated to an iodo ligand and a 2-methylpent-2-ene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodomanganese(1+);2-methylpent-2-ene typically involves the reaction of manganese halides with 2-methylpent-2-ene in the presence of a suitable reducing agent. One common method involves the use of manganese(II) iodide and 2-methylpent-2-ene under an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Iodomanganese(1+);2-methylpent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state manganese complexes.
Reduction: It can be reduced to form lower oxidation state manganese species.
Substitution: The iodo ligand can be substituted with other ligands such as chloride or bromide.
Addition: The 2-methylpent-2-ene ligand can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out using halide salts in polar solvents.
Addition: Electrophilic addition reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Manganese(III) or manganese(IV) complexes.
Reduction: Manganese(0) or manganese(I) species.
Substitution: Manganese halide complexes with different halides.
Addition: Various organomanganese compounds with added electrophiles.
Scientific Research Applications
Iodomanganese(1+);2-methylpent-2-ene has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential role in biological systems, including enzyme mimetics and metalloprotein models.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent in certain diseases.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of iodomanganese(1+);2-methylpent-2-ene involves its ability to coordinate with various substrates and facilitate chemical transformations. The manganese center acts as a Lewis acid, activating substrates for nucleophilic attack or facilitating electron transfer processes. The iodo and 2-methylpent-2-ene ligands play crucial roles in stabilizing the complex and modulating its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Iodoiron(1+);2-methylpent-2-ene
- Iodocobalt(1+);2-methylpent-2-ene
- Iodonickel(1+);2-methylpent-2-ene
Uniqueness
Iodomanganese(1+);2-methylpent-2-ene is unique due to the specific electronic and steric properties imparted by the manganese center. Compared to similar compounds with iron, cobalt, or nickel, the manganese complex exhibits distinct reactivity patterns and stability, making it particularly valuable in certain catalytic and synthetic applications.
Properties
CAS No. |
62485-96-5 |
|---|---|
Molecular Formula |
C6H11IMn |
Molecular Weight |
264.99 g/mol |
IUPAC Name |
iodomanganese(1+);2-methylpent-2-ene |
InChI |
InChI=1S/C6H11.HI.Mn/c1-4-5-6(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
DFWWVNLDPZOKMO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC[CH2-])C.[Mn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



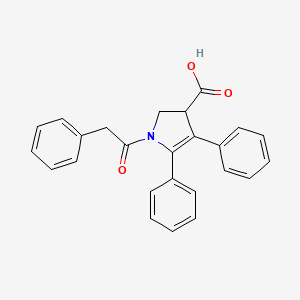
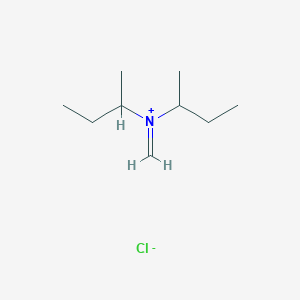
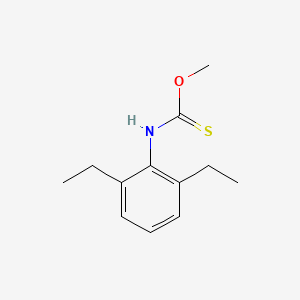
![Benzenamine, 4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]-](/img/structure/B14522856.png)
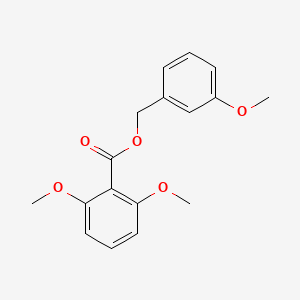
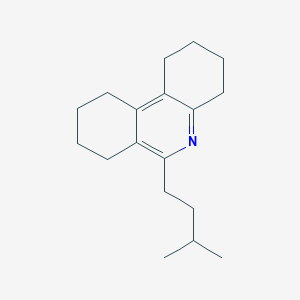
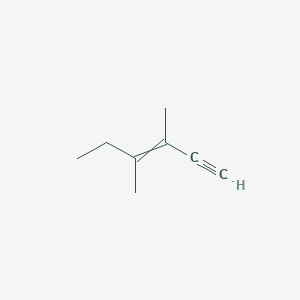
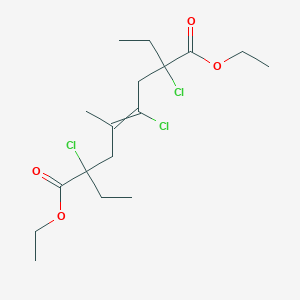
![{[(Diethylamino)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14522873.png)
